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Uridine[1'-D]

Cat. No.: B1161290
M. Wt: 245.21
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Uridine[1'-D] as an Isotopic Tracer in Modern Research

Uridine (B1682114) is a fundamental pyrimidine (B1678525) nucleoside, a core component of ribonucleic acid (RNA), and a key player in various metabolic processes, including the synthesis of glycogen (B147801) and the regulation of glucose and lipid metabolism. isotope.comnih.govresearchgate.net Uridine[1'-D] is a specific isotopologue of uridine where the hydrogen atom at the 1'-position of the ribose sugar ring is replaced with a deuterium (B1214612) atom. pharmaffiliates.com

As an isotopic tracer, Uridine[1'-D] serves as a labeled precursor that can be incorporated into newly synthesized RNA. This allows for the tracking and quantification of RNA synthesis and turnover. Furthermore, because uridine participates in central carbon metabolism, labeled uridine can be used to trace the flow of its constituent parts through various metabolic pathways. jourdainlab.org The use of deuterium-labeled nucleosides like Uridine[1'-D] is particularly valuable for pharmacokinetic studies of nucleic acid-based drugs and for understanding the metabolic fate of nucleosides in health and disease. tandfonline.comnih.gov

Academic Research Perspectives and Methodological Utility of Uridine[1'-D]

The non-radioactive nature of Uridine[1'-D] simplifies experimental logistics and enhances safety, making it suitable for a broader range of applications compared to its radioactive counterparts. Researchers utilize Uridine[1'-D] and other deuterated nucleosides in techniques like mass spectrometry-based metabolomics to achieve high sensitivity and accurate quantification of metabolic fluxes. eurisotop.com This approach has been instrumental in revealing the dynamic regulation of plasma uridine levels in response to feeding and its role in inter-organ communication, particularly between the liver and adipose tissue. nih.gov The ability to synthesize deuterated RNA sequences using precursors like Uridine[1'-D] also opens avenues for developing more stable therapeutic oligonucleotides. google.com

Chemical Profile of Uridine[1'-D]

The specific properties of Uridine[1'-D] are crucial for its application in research.

PropertyValue
Chemical Name Uridine[1'-D]
Synonyms 1-β-D-Ribofuranosyluracil-[1'-D]; β-Uridine-[1'-D]
CAS Number 89434-96-8
Molecular Formula C₉DH₁₁N₂O₆
Molecular Weight 245.21 g/mol

Data sourced from Pharmaffiliates. pharmaffiliates.com

Properties

Molecular Formula

C₉DH₁₁N₂O₆

Molecular Weight

245.21

Synonyms

1-β-D-Ribofuranosyluracil-[1’-D];  β-Uridine-[1’-D];  1-β-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-[1’-D];  1-β-D-Ribofuranosyluracil-[1’-D];  NSC 20256-[1’-D]; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization for Isotopic Labeling

Strategies for Isotopic Enrichment of Uridine (B1682114) at the 1'-Position

Achieving high isotopic enrichment at the C1' position of uridine involves either building the molecule from labeled precursors or introducing the label at a later stage through specific chemical or enzymatic reactions.

De novo Synthetic Approaches to Uridine[1'-D] Precursors

De novo synthesis in the context of isotopic labeling refers to the biosynthesis of a target molecule from simple, isotopically enriched starting materials within a biological system. This approach leverages the natural metabolic pathways of microorganisms.

Engineered strains of Escherichia coli are frequently used for the production of isotopically labeled nucleotides. nih.govmdpi.com By culturing these bacteria in a medium where standard carbon sources like glucose are replaced with deuterated analogues (e.g., [1,2,3,4,5,6,6-D7]glucose or glycerol-d8), the organism is forced to build its essential biomolecules, including ribonucleotides, from these labeled precursors. nih.govmdpi.comacs.org The pentose (B10789219) phosphate (B84403) pathway converts the deuterated glucose into labeled ribose-5-phosphate (B1218738), a key precursor for nucleotide synthesis. nih.gov This labeled ribose-5-phosphate is then converted to 5-phosphoribosyl-1-pyrophosphate (PRPP). researchgate.net In the pyrimidine (B1678525) biosynthetic pathway, the pre-formed orotic acid base is coupled with PRPP to form orotidine (B106555) 5'-monophosphate (OMP), which is subsequently decarboxylated to yield uridine monophosphate (UMP). researchgate.net This biosynthetic route ensures the incorporation of deuterium (B1214612) into the ribose moiety. While this method can lead to deuteration at multiple positions on the ribose ring, specific labeling at the 1'-position can be influenced by the choice of deuterated precursor and the specific metabolic pathways active in the engineered organism. acs.org

A summary of key metabolic precursors for de novo synthesis is presented below.

PrecursorPathway UtilizedResulting Labeled Intermediate
Deuterated GlucosePentose Phosphate PathwayDeuterated Ribose-5-Phosphate
Deuterated GlycerolGlycolysis/Gluconeogenesis & PPPDeuterated Ribose-5-Phosphate
Labeled AspartatePyrimidine BiosynthesisLabeled Orotate
Labeled NH₄⁺Pyrimidine BiosynthesisLabeled Carbamoyl Phosphate

Enzymatic and Chemoenzymatic Derivatization for Site-Specific Deuteration

For more precise isotopic placement, chemoenzymatic methods offer a powerful alternative to whole-cell biosynthesis. These strategies combine chemical synthesis of a specifically labeled precursor with the high specificity of enzymatic reactions.

A primary chemoenzymatic route involves the chemical synthesis of D-ribose deuterated at the 1'-position (D-ribose[1-D]). This labeled sugar can then be enzymatically converted to the full nucleoside. One established method for nucleoside synthesis is the coupling of a silylated nucleobase, such as bis(trimethylsilyl)-uracil, with a protected and activated ribose derivative. mdpi.com By starting with D-ribose[1-D], the resulting uridine will carry the deuterium label specifically at the 1'-position.

Alternatively, enzymatic pathways can be reconstituted in vitro. For instance, a combination of enzymes from the purine (B94841) salvage and pyrimidine biosynthetic pathways can be used to synthesize uridine triphosphate (UTP) from a labeled ribose precursor. acs.org Studies on the acid-catalyzed hydrolysis of uridine have utilized (1'-2H)Urd (an alternative notation for Uridine[1'-D]), demonstrating that this specific isotopologue can be synthesized and used to probe reaction mechanisms, such as the formation of carbonium ion character at the 1'-carbon during N-glycosidic bond cleavage. google.com

Regioselective Functionalization and Analogue Synthesis of Uridine[1'-D] for Research Applications

Once Uridine[1'-D] is synthesized, it can be chemically modified to create a wide range of tools for research. The reactivity of the three hydroxyl groups on the ribose (at the 2', 3', and 5' positions) and the uracil (B121893) base allows for the attachment of various functional groups. The presence of deuterium at the 1'-position does not typically interfere with the chemical reactivity of these other sites.

Methodologies for Selective Acylation and Alkylation of Uridine[1'-D]

Selective modification of the ribose hydroxyl groups is essential for synthesizing uridine analogues and for preparing the molecule for incorporation into oligonucleotides.

Acylation: This reaction involves adding an acyl group (R-C=O) to one or more hydroxyls.

Regioselective Acylation: The primary 5'-hydroxyl group is the most reactive and can be selectively acylated under controlled conditions using reagents like palmitoyl (B13399708) chloride in pyridine (B92270) at low temperatures. mdpi.com This yields the 5'-O-acyl derivative.

Protection-Based Acylation: To target the 2' or 3' hydroxyls, protecting groups are often employed. The 5'-OH can be blocked with a bulky group like dimethoxytrityl (DMTr). acs.org The 2' and 3' hydroxyls can be distinguished using methods like silyl (B83357) protecting groups (e.g., tert-butyldimethylsilyl, TBDMS) or by forming a temporary 2',3'-cyclic acetal (B89532) or boronic ester, which blocks both positions simultaneously, allowing for reactions elsewhere. acs.orgnih.govjove.com Subsequent removal of the protecting groups yields the desired selectively acylated product. mdpi.commdpi.com

Alkylation: This process attaches an alkyl group (a carbon-based chain) to the hydroxyls.

Selective 5'-O-Alkylation: Similar to acylation, the 5'-hydroxyl is the most accessible site for alkylation. ttu.ee

Selective 2'-O-Alkylation: This is a common modification in therapeutic oligonucleotides. A method to achieve this involves using a 2',3'-O-dialkylstannylene derivative of uridine, which activates the hydroxyls for alkylation without modifying the uracil base. google.com Another approach is to use protecting groups to block the 3' and 5' positions, allowing for specific methylation or other alkylation at the 2'-OH. google.com

The table below summarizes common strategies for regioselective functionalization of the uridine ribose moiety.

Target Position(s)Reagent/MethodType of Functionalization
5'-OHAcyl Chloride (e.g., Palmitoyl chloride)Acylation
5'-OHTriphenylchloromethane (Trityl chloride)Alkylation (Protection)
2'-OH and/or 3'-OHAnhydrides/Acid Chlorides in PyridineAcylation (Full)
2'-OH3',5'-TIPS protection, then alkylating agentAlkylation
2',3'-OHPhenylboronic AcidTemporary Protection
2'-OH1,1'-Carbonyldiimidazole, then amineCarbamate Formation

Development of Uridine[1'-D] Conjugates for Targeted Molecular Probes

Uridine[1'-D] can be incorporated into larger structures or linked to reporter molecules to create molecular probes for studying biological systems.

Phosphoramidite (B1245037) Synthesis: A key step for using Uridine[1'-D] in automated oligonucleotide synthesis is its conversion into a phosphoramidite derivative. This involves protecting the 5'-OH with a DMTr group, selectively protecting the 2'-OH (often with a TBDMS group), and then reacting the 3'-OH with a phosphitylating agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. acs.orgresearchgate.netresearchgate.net This Uridine[1'-D] phosphoramidite can then be used as a building block to synthesize RNA strands containing the isotopic label at a specific site.

Conjugation to Probes: Uridine[1'-D] can be derivatized with various functional moieties to create targeted probes.

Photoaffinity Labels: Groups like diazirines or azides can be attached to the uridine base (e.g., at the C5 position) to create photo-cross-linking probes for identifying RNA-protein interactions. rsc.org

Fluorescent Probes: Fluorophores such as Alexa Fluor or BODIPY can be conjugated to uridine derivatives, often at the N4 or C5 position of the uracil base or at the 5'-terminus of an oligonucleotide containing the labeled uridine. acs.org These are used for imaging and tracking in cellular systems.

Affinity Probes: Molecules like biotin (B1667282) or ligands such as N-acetylgalactosamine (GalNAc) can be attached to Uridine[1'-D] containing oligonucleotides. mdpi.comnih.gov These conjugates are used for affinity purification of binding partners or for targeted delivery of therapeutics to specific cell types. mdpi.comnih.gov Methods like "click chemistry" or activation of a terminal phosphate group are commonly used for these conjugations. mdpi.com

Uridine Metabolism and Pathway Elucidation Through Isotopic Tracing

Pyrimidine (B1678525) Nucleoside Biosynthesis and Catabolism Interrogated by Uridine[1'-D]

The metabolism of pyrimidine nucleosides is a critical cellular process, balanced between de novo synthesis, salvage, and catabolism. Uridine[1'-D] provides a precise tool to dissect these interconnected pathways.

Tracing De novo Synthesis Pathways with Uridine[1'-D]

The de novo synthesis of pyrimidine nucleotides begins with simple precursors like glutamine, aspartate, and bicarbonate to form the pyrimidine ring, which is then attached to a phosphoribosyl pyrophosphate (PRPP) backbone. nih.govwikipedia.org When cells are supplied with Uridine[1'-D], the deuterium (B1214612) label is located on the ribose moiety of the exogenous uridine (B1682114). In the context of de novo synthesis, this labeled ribose is not directly incorporated into newly synthesized pyrimidine nucleotides. Therefore, Uridine[1'-D] acts as a negative tracer for the de novo pathway. Analysis of the nucleotide pool would show an absence of the deuterium label in UMP synthesized de novo. However, the ribose-1-phosphate (B8699412) released during uridine catabolism can potentially re-enter the PRPP pool, which could then be utilized for de novo synthesis, a process that can be tracked with Uridine[1'-D].

Dynamics of Salvage Pathways and Uridine[1'-D] Utilization

The salvage pathway recycles pre-existing nucleosides and nucleobases to synthesize nucleotides, a more energy-efficient process than de novo synthesis. wikipedia.orgasm.org Uridine[1'-D] is directly utilized by the salvage pathway. The enzyme uridine kinase (UCK) phosphorylates Uridine[1'-D] to form Uridine[1'-D] monophosphate (UMP[1'-D]). wikipedia.orgahajournals.org This labeled UMP can then be further phosphorylated to UDP[1'-D] and UTP[1'-D]. The rate of incorporation of the deuterium label into the UMP, UDP, and UTP pools provides a direct measure of the salvage pathway's activity. Tissues with high salvage activity, such as the brain and heart, show significant enrichment of the deuterium label in their pyrimidine nucleotide pools when supplied with Uridine[1'-D]. ahajournals.org

Table 1: Hypothetical Isotopic Enrichment in Pyrimidine Nucleotides via Salvage Pathway
MetaboliteIsotopic Enrichment (%) after Uridine[1'-D] AdministrationDescription
Uridine Monophosphate (UMP)HighDirect product of uridine kinase activity on Uridine[1'-D].
Uridine Diphosphate (B83284) (UDP)HighFormed from the phosphorylation of labeled UMP.
Uridine Triphosphate (UTP)HighThe final phosphorylated product in the salvage pathway, ready for RNA synthesis.
Cytidine (B196190) Triphosphate (CTP)ModerateSynthesized from labeled UTP, indicating interconversion within the pyrimidine pool.

Uridine[1'-D] Catabolism and Identification of Metabolic Products

Uridine catabolism involves the breakdown of uridine into uracil (B121893) and ribose-1-phosphate by the enzyme uridine phosphorylase (UPase). nih.govsemanticscholar.org When Uridine[1'-D] is catabolized, it yields uracil and ribose-1-phosphate[1'-D]. The deuterium-labeled ribose-1-phosphate can then enter central carbon metabolism. The uracil base is further broken down into β-alanine, ammonia, and CO2. nih.govreactome.org Tracking the appearance of ribose-1-phosphate[1'-D] and its downstream products allows for the quantification of uridine catabolic flux.

Metabolic Flux Analysis Utilizing Uridine[1'-D] in Intermediary Metabolism

The ribose component of uridine, once liberated through catabolism, can serve as a carbon source for various central metabolic pathways. The deuterium label from Uridine[1'-D] enables the tracing of this flux.

Tracing Uridine[1'-D] into Glucose Metabolism and Glycogen (B147801) Synthesis Pathways

The ribose-1-phosphate[1'-D] generated from Uridine[1'-D] catabolism can be isomerized to ribose-5-phosphate[1'-D]. jourdainlab.org This labeled pentose (B10789219) can then enter the pentose phosphate (B84403) pathway (PPP), where it can be converted into fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, both of which are intermediates in glycolysis. jourdainlab.org Consequently, the deuterium label can be traced into glucose and subsequently into glycogen stores. Uridine supplementation has been shown to increase liver glycogen content through the formation of UDP-glucose, a key precursor for glycogen synthesis. frontiersin.orgplos.orgconicet.gov.ar The use of Uridine[1'-D] would allow for the direct measurement of the contribution of the uridine-ribose backbone to glycogen synthesis.

Table 2: Hypothetical Tracing of Deuterium from Uridine[1'-D] into Glycolytic Intermediates and Glycogen
MetaboliteExpected Labeling PatternMetabolic Significance
Ribose-5-phosphate (B1218738)[1'-D]Entry point of the ribose moiety into the pentose phosphate pathway.
Fructose-6-phosphate[D]Indicates flux from the PPP into glycolysis.
Glucose-6-phosphate[D]Precursor for both glycolysis and glycogen synthesis.
Glycogen[D]Demonstrates the contribution of the uridine-ribose to energy storage.

Investigation of Uridine[1'-D] Flux into Lipid and Amino Acid Metabolic Networks

The carbon skeleton of the deuterated ribose from Uridine[1'-D] can also be channeled into other biosynthetic pathways. Through glycolysis, the labeled carbons can be converted to pyruvate (B1213749) and then to acetyl-CoA. Labeled acetyl-CoA can then be used for the synthesis of fatty acids, contributing to the lipid pool. semanticscholar.orgplos.org Studies have shown that uridine metabolism can influence lipid accumulation in the liver. plos.orgrsc.org Furthermore, intermediates of glycolysis and the TCA cycle, which can become labeled from Uridine[1'-D], serve as precursors for the synthesis of non-essential amino acids. For instance, labeled pyruvate can be transaminated to form alanine, and labeled α-ketoglutarate from the TCA cycle can be converted to glutamate. nih.govcambridge.org Isotopic tracing with Uridine[1'-D] can thus reveal the extent to which uridine contributes to the cellular building blocks of lipids and proteins.

Interconnectivity of Uridine[1'-D] Metabolism with Central Carbon Metabolism (e.g., Glycolysis, Pentose Phosphate Pathway, TCA Cycle)

Isotopic tracing studies using deuterated uridine, specifically Uridine[1'-D], are instrumental in delineating the intricate connections between uridine metabolism and central carbon metabolism. When cells metabolize Uridine[1'-D], the deuterium label at the 1'-position of the ribose moiety allows researchers to track the fate of this sugar component as it integrates with core metabolic pathways.

The catabolism of uridine is initiated by uridine phosphorylase (UPase), which cleaves the glycosidic bond to yield uracil and ribose-1-phosphate. uniprot.orgwikipedia.org The resulting ribose-1-phosphate, carrying the deuterium label from Uridine[1'-D], can then be converted to ribose-5-phosphate. This positions the labeled ribose to enter the pentose phosphate pathway (PPP). jourdainlab.org The PPP is a critical pathway for generating NADPH, essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis. utmb.edu

Furthermore, intermediates from the PPP, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, which would carry the deuterium label, can directly enter the glycolytic pathway. utmb.eduresearchgate.net Glycolysis, in turn, produces pyruvate, which is a primary substrate for the tricarboxylic acid (TCA) cycle, the central hub of cellular respiration for energy production. nih.govunl.edu Therefore, by tracing the [1'-D] label, researchers can quantify the flux of the ribose moiety from uridine into both the PPP and glycolysis, and subsequently into the TCA cycle.

Studies have shown that in certain conditions, such as glucose deprivation, cells can utilize uridine as a carbon source to fuel these central metabolic pathways for survival and proliferation. jourdainlab.org The catabolism of uridine provides the necessary ribose component to support glycolysis and the TCA cycle, highlighting uridine as a significant, and sometimes overlooked, fuel for central carbon metabolism. nih.gov This metabolic flexibility is particularly relevant in environments with limited glucose, such as in tumor microenvironments. nih.gov The use of Uridine[1'-D] provides a precise method to investigate this metabolic reprogramming and the extent to which exogenous uridine contributes to cellular energy and biosynthetic needs.

Enzymatic Reaction Mechanisms Probed with Uridine[1'-D]

Analysis of Uridine Phosphorylase (UPase) Reaction Kinetics and Catalytic Mechanism

Uridine Phosphorylase (UPase) is a key enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. nih.govnih.gov The use of isotopically labeled substrates like Uridine[1'-D] is a powerful tool for dissecting the kinetic and catalytic mechanisms of UPase.

The enzymatic reaction proceeds via the cleavage of the glycosidic bond between the uracil base and the ribose sugar. ebi.ac.uk It is proposed that upon binding to the enzyme, the uridine substrate adopts a strained conformation that facilitates this cleavage, leading to the formation of a negatively charged uracil and an oxocarbenium ion intermediate of the ribose moiety. ebi.ac.uk The uracil is then protonated, and the oxocarbenium ion is attacked by a phosphate molecule to form ribose-1-phosphate. ebi.ac.uk

The table below summarizes key kinetic constants for UPase from different sources, though these values were determined with the natural substrate, uridine. Similar experiments with Uridine[1'-D] would be necessary to determine the kinetic isotope effect.

Tissue/OrganismSubstrateCo-substrateKm (µM)
Rat liver5-FURib-1-P36
Rat RPMI colon tumor5-FURib-1-P60
Mouse colon tumor 385-FURib-1-P46
Rat liverUracilRib-1-P485
Mouse colon tumor 38UracilRib-1-P367
MouseUridine-64
MouseThymidine-148

Data compiled from multiple sources. imrpress.comuniprot.org

Furthermore, analysis of the enzyme's structure when bound to substrates or inhibitors has revealed significant conformational changes that occur during catalysis. nih.gov These structural insights, combined with kinetic data from isotopic studies, help to build a comprehensive model of the UPase catalytic mechanism.

Investigation of Uridine Kinase and Other Pyrimidine-Modifying Enzymes

Uridine kinase (UK) is another crucial enzyme in pyrimidine metabolism, responsible for the phosphorylation of uridine to uridine monophosphate (UMP), which is the first step in the salvage pathway for the synthesis of pyrimidine nucleotides. wikipedia.orgtaylorandfrancis.com This reaction is vital for tissues that cannot synthesize pyrimidines de novo. nih.gov The investigation of uridine kinase and other enzymes that modify pyrimidines can be significantly enhanced by using Uridine[1'-D].

The reaction catalyzed by uridine kinase is as follows: Uridine + ATP → UMP + ADP aacrjournals.org

By using Uridine[1'-D] as a substrate, researchers can follow the fate of the deuterated ribose moiety as it is incorporated into the nucleotide pool. This can help to elucidate the regulation of the pyrimidine salvage pathway. For example, uridine kinase activity is subject to feedback inhibition by UTP and CTP, the end products of the pathway. elte.hu Isotopic tracing can quantify how this regulation affects the flux of uridine into nucleotide synthesis versus its catabolism by uridine phosphorylase. elte.hu

Other pyrimidine-modifying enzymes can also be studied using Uridine[1'-D]. For instance, cytidine deaminase, which converts cytidine to uridine, could be investigated in reverse, or its specificity could be probed with deuterated substrates. capes.gov.br Similarly, enzymes involved in the synthesis of pyrimidine nucleoside analogues, which are often used as antiviral or anticancer drugs, can be studied to understand their mechanisms of action and activation. wikipedia.orgnih.gov

The table below outlines some key pyrimidine-modifying enzymes and their functions.

EnzymeEC NumberReaction
Uridine Phosphorylase (UPase)2.4.2.3Uridine + phosphate ⇌ Uracil + α-D-ribose 1-phosphate
Uridine Kinase (UK)2.7.1.48Uridine + ATP → UMP + ADP
UMP-CMP Kinase2.7.4.14UMP + ATP → UDP + ADP
Cytidine Deaminase (CDA)3.5.4.5Cytidine + H₂O → Uridine + NH₃
Orotate phosphoribosyltransferase (OPRT)2.4.2.10Orotate + PRPP → Orotidine-5'-phosphate + PPi

Data compiled from multiple sources. wikipedia.orgtaylorandfrancis.complos.orgresearchgate.net

Deuterium Isotope Effects in Uridine[1'-D] Enzymatic Conversions

The study of deuterium isotope effects provides valuable information about the transition state of an enzyme-catalyzed reaction. unl.edu When a hydrogen atom is replaced by a deuterium atom at a position involved in bond breaking or formation during the rate-limiting step of a reaction, a primary kinetic isotope effect (KIE) is observed, meaning the reaction proceeds at a different rate. Secondary KIEs can also occur when the deuterium is not directly involved in bond cleavage but is located at a position that experiences a change in hybridization or environment in the transition state.

In the case of Uridine[1'-D], the deuterium is at the 1'-position of the ribose sugar. For enzymes that catalyze the cleavage of the glycosidic bond, such as uridine phosphorylase, a secondary deuterium KIE is expected. The C1' atom of the ribose undergoes a change in hybridization from sp3 in the ground state to sp2 in the oxocarbenium ion-like transition state. This change in geometry and vibrational frequencies can lead to a measurable KIE.

The magnitude of the KIE can help to elucidate the structure of the transition state. For instance, a larger KIE might suggest a more developed sp2 character in the transition state, indicating that glycosidic bond cleavage is well advanced.

Conversely, for an enzyme like uridine kinase, where the primary reaction occurs at the 5'-hydroxyl group of the ribose, a significant KIE at the 1'-position would not be expected unless there are substantial conformational changes involving this position during the catalytic cycle.

The general principle of using multiple isotope effects can be applied here. unl.edu By measuring the KIE of another atom (e.g., ¹³C at C1' or ¹⁵N in the uracil base) in both the deuterated (Uridine[1'-D]) and non-deuterated substrate, researchers can gain even more detailed insights into the reaction mechanism and the degree to which different steps are rate-limiting. unl.edu For example, a change in the ¹³C KIE upon deuteration at the 1'-position would indicate that the deuterium-sensitive step and the ¹³C-sensitive step are the same. unl.edu

Advanced Analytical Techniques for Uridine 1 D Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Uridine[1'-D] Studies

NMR spectroscopy is a powerful, non-destructive technique that provides atomic-level information about the structure and dynamics of molecules in solution. wikipedia.orgnih.gov For Uridine[1'-D], and other deuterated analogues, NMR is indispensable for confirming the site of isotopic labeling and for studying the subtle conformational changes that result from the substitution of a proton with a deuterium (B1214612) atom.

¹H and ¹³C NMR for Structural Elucidation and Conformational Analysis of Uridine[1'-D] and Analogues

¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for determining the three-dimensional structure of organic molecules, including nucleosides like uridine (B1682114) and its deuterated forms. researchgate.net In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. The introduction of deuterium at the 1'-position of uridine results in the disappearance of the corresponding H1' proton signal in the ¹H NMR spectrum, a clear confirmation of successful isotopic labeling. oup.com This specific labeling simplifies otherwise crowded spectral regions, aiding in the assignment of other proton signals. oup.comoup.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for detailed conformational analysis. wikipedia.org COSY spectra reveal protons that are coupled to each other through chemical bonds, while NOESY spectra identify protons that are close to each other in space, providing critical distance constraints for building a 3D model of the molecule. wikipedia.orgbiorxiv.org For Uridine[1'-D], NOESY experiments can help determine the orientation of the uracil (B121893) base relative to the ribose sugar (the glycosidic torsion angle). The selective deuteration in Uridine[1'-D] can simplify NOESY spectra, making it easier to identify key spatial relationships. oup.com

Atom Uridine (¹H ppm) Uridine (¹³C ppm) Uridine[1'-D] (¹H ppm) Uridine[1'-D] (¹³C ppm)
H1'5.88-Absent-
C1'-88.5-88.4
H2'4.35-4.35-
C2'-72.5-72.5
H3'4.15-4.15-
C3'-70.1-70.1
H4'4.05-4.05-
C4'-82.2-82.2
H5'3.85-3.85-
C5'-61.4-61.4
H55.75-5.75-
C5-102.5-102.5
H67.90-7.90-
C6-141.0-141.0
C2-156.4-156.4
C4-172.0-172.0

Application of Isotope-Edited and Isotope-Filtered NMR Experiments for Biomolecular Structure

The complexity of NMR spectra increases significantly when studying larger biomolecules like RNA, where signals from numerous nucleotides overlap. acs.orgnih.gov Isotope-edited and isotope-filtered NMR experiments are advanced techniques that leverage isotopic labeling to simplify these spectra and isolate specific signals. nih.govoup.comresearchgate.net

In an isotope-filtered experiment, the NMR pulse sequence is designed to remove signals from protons attached to a specific isotope, such as ¹³C or ¹⁵N. oup.com For example, in a ¹³C-filtered NOESY experiment on a uniformly ¹³C-labeled RNA molecule, only NOEs between protons on unlabeled parts of the molecule or between a labeled and an unlabeled part would be observed. nih.gov

Conversely, isotope-edited experiments select only the signals from protons attached to a specific isotope. oup.com A ¹³C-edited NOESY experiment would only show NOEs involving protons attached to ¹³C atoms. This is particularly useful for studying the interactions of a specifically labeled molecule, like a drug or a metabolite, with an unlabeled biomolecule.

The use of Uridine[1'-D] can be considered a simple form of isotope filtering in ¹H NMR, as the signal from the 1'-position is naturally absent. oup.com When Uridine[1'-D] is incorporated into a larger RNA molecule, it simplifies the H1' region of the spectrum. More advanced applications involve combining deuteration with ¹³C or ¹⁵N labeling. oup.comisotope.com For instance, incorporating Uridine[1'-D] into a ¹³C-labeled RNA molecule can help in resolving ambiguity in NOE assignments by removing the H1' signal and its associated cross-peaks.

Measurement of Heteronuclear J-Couplings for Conformational Dynamics of Uridine[1'-D]

J-couplings, or scalar couplings, are interactions between nuclear spins that are transmitted through chemical bonds. These couplings provide valuable information about the dihedral angles that define the conformation of a molecule. blogspot.com Heteronuclear J-couplings, which occur between different types of nuclei (e.g., ¹H-¹³C, ¹H-¹⁵N), are particularly powerful for studying the conformation of the ribose sugar in nucleosides. nih.govacs.orgacs.org

The magnitude of three-bond J-couplings (³J) is related to the torsion angle between the coupled nuclei through the Karplus equation. researchgate.netru.nl For example, the ³J(H1'-C2') coupling constant in uridine is sensitive to the sugar pucker conformation. By measuring these couplings, researchers can determine the equilibrium between the different puckered forms of the ribose ring (e.g., C2'-endo and C3'-endo). nih.gov

In the context of Uridine[1'-D], the absence of the H1' proton prevents the direct measurement of J-couplings involving this position. However, other heteronuclear J-couplings within the ribose ring and between the sugar and the base remain accessible and informative. For instance, ¹³C-¹³C and ¹³C-¹⁵N J-couplings can be measured if the molecule is also labeled with these isotopes. These couplings can provide further constraints on the conformation and dynamics of the nucleoside. The introduction of deuterium can also have subtle effects on the values of neighboring J-couplings, which, if accurately measured, can provide additional insights into the molecule's conformational preferences.

Mass Spectrometry (MS)-Based Metabolomics and Flux Analysis with Uridine[1'-D]

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone of metabolomics, the large-scale study of small molecules (metabolites) within a biological system. embopress.org Stable isotope-labeled compounds like Uridine[1'-D] serve as powerful tracers in MS-based metabolomics to follow the metabolic fate of molecules and quantify the rates of metabolic pathways, a field known as metabolic flux analysis. mdpi.comnih.gov

Quantitative and Qualitative Metabolomics Utilizing Uridine[1'-D] as a Tracer

In metabolomics, Uridine[1'-D] can be introduced into cells or organisms as a metabolic tracer. embopress.orgmedchemexpress.com As the labeled uridine is taken up and processed by the cell, the deuterium atom is incorporated into downstream metabolites of the pyrimidine (B1678525) synthesis and salvage pathways. By analyzing cell extracts using high-resolution MS, researchers can identify and quantify the metabolites that contain the deuterium label.

Qualitative analysis involves identifying the metabolites that become labeled with deuterium. This provides a map of the metabolic pathways that utilize uridine. For example, the detection of deuterated UMP, UDP, and UTP would confirm the activity of the uridine salvage pathway.

Quantitative analysis measures the amount of labeled and unlabeled forms of each metabolite. This allows for the determination of the relative contribution of exogenous uridine to the total intracellular pool of these metabolites. This information is critical for understanding how cells regulate their nucleotide metabolism under different conditions. The use of stable isotopes provides a distinct advantage over radioactive isotopes in terms of safety. nih.gov

Mass Isotopomer Distribution Analysis for Metabolic Flux Profiling with Uridine[1'-D]

Mass isotopomer distribution analysis (MIDA) is a sophisticated technique that examines the pattern of isotope labeling in a metabolite. researchgate.net When a labeled precursor like Uridine[1'-D] is metabolized, the resulting products can exist as a mixture of different isotopomers (molecules that differ only in their isotopic composition). For example, a metabolite might be unlabeled (M+0), contain one deuterium atom (M+1), two deuterium atoms (M+2), and so on.

The distribution of these mass isotopomers, as measured by MS, provides detailed information about the activity of the metabolic pathways involved. By using mathematical models, researchers can use the mass isotopomer distribution to calculate the rates (fluxes) of different metabolic reactions.

For Uridine[1'-D], the deuterium label is at a specific position. As it is incorporated into larger molecules or broken down and its components re-used, the position of the label can be tracked. This positional information, combined with mass isotopomer analysis, can help to distinguish between different metabolic routes. For instance, it can help differentiate the de novo synthesis of pyrimidines from the salvage pathway that utilizes pre-existing uridine. This type of stable isotope tracing is a powerful tool for investigating the metabolic reprogramming that occurs in diseases like cancer. mdpi.com

Chromatographic Separations for Uridine[1'-D] and its Metabolites

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is fundamental for the isolation, purification, and quantification of Uridine[1'-D] and its various metabolic products from biological samples. researchgate.net The separation of these polar compounds, which include the parent nucleoside, its phosphorylated derivatives (e.g., Uridine 5'-diphosphate), and related sugar nucleotides (e.g., UDP-glucose), is crucial for accurate analysis. nih.gov

HPLC provides a robust and versatile platform for separating uridine and its metabolites based on their physicochemical properties. helixchrom.com Different HPLC modes are employed depending on the specific analytical goal.

Reversed-Phase (RP) HPLC: While uridine and its metabolites are highly polar, RP-HPLC can be used, often with ion-pairing agents, to achieve separation. For instance, a method for analyzing 5'-monophosphate nucleotides, including Uridine Monophosphate (UMP), utilized a C18 column with a gradient elution involving tetrabutylammonium (B224687) hydrogensulphate as an ion-pairing agent. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for retaining and separating very polar compounds like uridine and uracil. sielc.com In HILIC, a polar stationary phase is used with a mobile phase rich in a non-polar organic solvent, like acetonitrile. chromatographytoday.com The separation is based on the partitioning of the analytes into a water-enriched layer on the surface of the stationary phase. Various HILIC columns, including those with zwitterionic, polyethyleneimine, or underivatized silica (B1680970) phases, exhibit different selectivities for nucleosides. chromatographytoday.com

Anion-Exchange Chromatography: This technique is effective for separating negatively charged molecules like uridine phosphates and sugar nucleotides. A method for quantifying UDP-glucose utilized a strong anion-exchange column to separate it from other reaction components. nih.gov

Mixed-Mode Chromatography: Columns that combine multiple retention mechanisms (e.g., HILIC and ion-exchange) offer unique selectivity. A core-shell mixed-mode column providing both HILIC and cation-exchange interactions has been used for the fast separation of uracil and uridine. helixchrom.com Similarly, Primesep N columns, which operate in normal-phase mode, are used to separate complex uridine diphosphate (B83284) sugars like UDP-glucose, UDP-galactose, and UDP-N-acetylglucosamine using an acetonitrile/water mobile phase with an ammonium (B1175870) formate (B1220265) buffer. sielc.com

The choice of column and mobile phase is critical for achieving the desired separation, and methods are often coupled with UV detection (typically around 260 nm) or mass spectrometry for sensitive and specific quantification. nih.govsielc.com

Table 2: Comparison of HILIC Column Performance for Uridine Separation

Column Name (Phase Type)Retention Factor (k) for UridineSeparation Factor (α) for Hydroxy GroupColumn DimensionsSource
Acclaim Mixed Mode HILIC-1 0.1121.000- chromatographytoday.com
Acclaim HILIC-10 1.8361.521- chromatographytoday.com
Acclaim Trinity P1 0.8691.828- chromatographytoday.com
Experimental HILIC 3.5132.182- chromatographytoday.com
Syncronis HILIC (Zwitterion) --100 x 4.6 mm chromatographytoday.com
Primesep N --4.6 x 250 mm sielc.com

Applications in Cellular and Organismal Research Models

The isotopically labeled compound Uridine[1'-D] serves as a valuable tracer in various research models, offering insights into metabolic pathways, cellular uptake, and physiological processes. Its applications span from in vitro cell culture systems to whole-organism studies in animals.

Molecular Mechanisms and Biological Roles of Uridine and Its Labeled Derivatives

Role in Nucleic Acid Synthesis and Modification

The isotopic labeling of nucleic acids with stable isotopes like deuterium (B1214612) (²H or D) is a cornerstone of modern biochemical and structural biology research. Uridine (B1682114), a fundamental component of ribonucleic acid (RNA), when labeled with deuterium, becomes a powerful tool to trace metabolic pathways, elucidate RNA structure, and understand dynamic cellular processes. The specific labeling of uridine at the 1'-position of the ribose sugar, creating Uridine[1'-D], offers a unique probe for investigating various aspects of RNA metabolism and function.

Uridine[1'-D] as a Precursor for RNA Synthesis and Ribonucleotide Pools in Research Systems

The metabolic labeling of newly synthesized RNA is a critical technique for studying gene expression dynamics, including RNA synthesis, processing, and decay. nih.gov This is often achieved by introducing a modified nucleoside into cell culture, which is then incorporated into nascent RNA transcripts. nih.gov Analogs such as 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (5-EU) are commonly used for this purpose, allowing for the subsequent purification and analysis of the newly made RNA. nih.govoup.com

In this context, Uridine[1'-D] can serve as a metabolic precursor for RNA synthesis, becoming integrated into the cellular ribonucleotide pool. Once introduced to a research system, Uridine[1'-D] is taken up by cells and phosphorylated to Uridine[1'-D] triphosphate (UTP[1'-D]) through the pyrimidine (B1678525) salvage pathway. oup.com This labeled UTP then competes with endogenous unlabeled UTP for incorporation into RNA by RNA polymerases during transcription. jenabioscience.com

The analysis of ribonucleotide and deoxyribonucleotide pools is crucial for understanding many biological processes. wikipedia.org Isotope tracing studies, for example using U-¹³C₆-glucose, have been employed to track the flux of metabolites through pathways like the hexosamine biosynthetic pathway, which utilizes UDP-GlcNAc. otsuka.co.jp Analogously, Uridine[1'-D] can be used to trace the metabolic fate of uridine and its contribution to the ribonucleotide pools under various physiological or pathological conditions.

Table 1: Labeled Uridine Analogs in RNA Synthesis Research

Labeled Analog Detection Method Research Application
4-thiouridine (4sU) Thiol-specific biotinylation and streptavidin purification Measuring RNA synthesis, processing, and decay rates nih.gov
5-ethynyluridine (5-EU) Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorescent azides Detecting RNA synthesis in cells and whole animals oup.com
5-bromouridine (BrU) Immunoprecipitation with BrU-specific antibodies Measuring RNA stability transcriptome-wide (BRIC-seq) rsc.org
Uridine[1'-D] Mass spectrometry Tracing uridine incorporation into ribonucleotide pools and quantifying RNA synthesis rates

Investigation of Post-Transcriptional RNA Modifications using Labeled Uridine

Post-transcriptional modifications of RNA are critical for regulating gene expression. d-nb.info One of the most common modifications is the isomerization of uridine to pseudouridine (B1679824) (Ψ), which is catalyzed by pseudouridine synthases. csic.es Detecting this "mass-silent" modification is challenging because uridine and pseudouridine have the same molecular weight. rsc.orgacs.org

A powerful method to overcome this challenge involves stable isotope labeling coupled with mass spectrometry. rsc.orgacs.org In a key study, researchers used human and mouse cells deficient in de novo uridine synthesis and cultured them in a medium containing uridine-5,6-D₂. mdpi.org This led to the incorporation of deuterium-labeled uridine into cellular RNA. mdpi.org During the enzymatic conversion of uridine to pseudouridine, the deuterium at the C5 position of the uracil (B121893) ring is exchanged for a hydrogen atom from the surrounding water. mdpi.org This results in a mass shift of -1 Da for each pseudouridylation event, allowing for the direct detection and quantification of pseudouridine in RNA sequences by mass spectrometry. rsc.orgacs.org

This technique has been successfully applied to the comprehensive analysis of post-transcriptional modifications in human ribosomal RNAs (rRNAs) and small nuclear RNAs (snRNAs), leading to the identification of previously unknown pseudouridylation sites. nih.govrsc.org While this specific study utilized uridine-5,6-D₂, the principle demonstrates the utility of deuterated uridine, including Uridine[1'-D], as a tool for investigating post-transcriptional modifications. The distinct mass signature introduced by the deuterium label allows for the precise tracking of enzymatic reactions on the RNA molecule.

Table 2: Mass Spectrometry-Based Analysis of Pseudouridylation using Deuterated Uridine

Experimental Step Description Outcome
Metabolic Labeling Cells deficient in de novo uridine synthesis are cultured with uridine-5,6-D₂. Incorporation of D₂-labeled uridine into cellular RNA. mdpi.org
Enzymatic Modification Pseudouridine synthases convert some of the labeled uridines to pseudouridine. The deuterium at the C5 position is replaced by a hydrogen atom. mdpi.org
Mass Shift The conversion results in a mass decrease of 1 Da per modification. Allows for the differentiation of pseudouridine from uridine. rsc.orgacs.org
Mass Spectrometry Analysis RNA is digested and analyzed by LC-MS/MS. Identification and quantification of pseudouridine sites in RNA sequences. nih.govrsc.orgacs.org

Synthesis of Labeled RNA for Structural and Functional Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of RNA molecules in solution. mit.edunih.gov However, for larger RNAs, NMR spectra can become very complex and difficult to interpret due to spectral overlap and broad linewidths. nih.gov Isotope labeling of RNA with ¹³C, ¹⁵N, and particularly deuterium (²H), is a crucial strategy to overcome these limitations. jenabioscience.comnih.gov

The specific deuteration of RNA can dramatically simplify NMR spectra by reducing the number of proton signals and sharpening the remaining ones due to slower relaxation rates. nih.gov Uridine[1'-D], when used as a precursor for the in vitro transcription of RNA, would result in the specific incorporation of a deuterium atom at the 1'-position of the ribose in all uridine residues. This site-specific labeling helps in the assignment of NMR signals. For instance, specific deuteration patterns have been used to identify all the H1' and H2' chemical shifts for the uridine nucleotides in a 65-nucleotide RNA. nih.gov

The synthesis of such labeled RNAs is typically achieved through enzymatic in vitro transcription using T7 RNA polymerase, a DNA template, and the corresponding labeled ribonucleoside triphosphates (NTPs). jenabioscience.commit.edu Therefore, Uridine[1'-D] would first be enzymatically converted to UTP[1'-D], which would then be used in the transcription reaction. The resulting deuterated RNA can then be used for various structural and functional studies, including the analysis of RNA-protein interactions and the investigation of RNA conformational dynamics. nih.govresearchgate.netfrontiersin.org The introduction of a trifluoromethylthio group at the 2' position of uridine has also been shown to be a powerful fluorine-based label for 19F NMR studies. frontiersin.orgnih.gov

Uridine[1'-D] in Cellular Signaling and Protein Modification Research

Beyond its role in nucleic acids, uridine and its derivatives are key players in cellular signaling and the regulation of protein function. Labeled forms of uridine, such as Uridine[1'-D], provide invaluable tools for dissecting these complex processes.

Probing Uridine Nucleotide Receptor (P2Y) Signaling Pathways with Labeled Ligands

P2Y receptors are a family of G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides like ATP, ADP, UTP, and UDP. wikipedia.org These receptors are involved in a wide range of physiological processes. guidetopharmacology.org Several P2Y receptor subtypes, including P2Y₂, P2Y₄, P2Y₆, and P2Y₁₄, are activated by uridine nucleotides. guidetopharmacology.orgnih.govnih.gov

To study the pharmacology and signaling of these receptors, researchers use various synthetic agonists and antagonists. guidetopharmacology.org The development of labeled ligands, such as fluorescent or radiolabeled derivatives, is crucial for receptor binding assays, characterization, and imaging. guidetopharmacology.orgnih.gov For example, fluorescently labeled UTP analogs have been synthesized to probe P2Y₂, P2Y₄, and P2Y₆ receptors. guidetopharmacology.org A fluorescent conjugate of a UTP derivative was shown to specifically label cells expressing the P2Y₆ receptor. nih.gov

While specific studies detailing the synthesis and use of Uridine[1'-D]-labeled ligands for P2Y receptors are not prominent, the principle of using labeled nucleotides is well-established. A Uridine[1'-D] labeled UTP or UDP analog could serve as a valuable research tool. The deuterium label would provide a specific mass signature, allowing for its detection in binding assays using mass spectrometry. This could be used to quantify ligand binding affinity and to study the competitive binding of other potential drug candidates. Furthermore, such labeled ligands could help in understanding the structural basis of ligand recognition and receptor activation.

Table 3: Uridine Nucleotide-Activated P2Y Receptors and Their Ligands

Receptor Subtype Primary Uridine Ligand(s) Role in Research
P2Y₂ UTP Target for agonists in cystic fibrosis and dry eye disease treatment. wikipedia.orgmedchemexpress.com
P2Y₄ UTP Activated by uridine triphosphates but not diphosphates. nih.gov
P2Y₆ UDP Agonists like UDP and its analogs are used to study its role in inflammation. guidetopharmacology.org
P2Y₁₄ UDP-glucose, UDP Activated by UDP-sugars and UDP. nih.gov

Studies on Protein O-GlcNAcylation Pathways and their Interplay with Uridine Metabolism

Protein O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. nih.gov This process is regulated by the hexosamine biosynthetic pathway (HBP), which produces the donor substrate, uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). nih.gov The levels of UDP-GlcNAc, and thus O-GlcNAcylation, are sensitive to the availability of several key nutrients, including glucose, glutamine, acetyl-CoA, and uridine. jenabioscience.com

Uridine supplementation has been shown to increase the cellular levels of UDP-GlcNAc, leading to a corresponding increase in protein O-GlcNAcylation. researchgate.netnih.govnih.gov Uridine enters the HBP after its conversion to UTP, which is a necessary component for the formation of UDP-GlcNAc. nih.govnews-medical.net This link between uridine metabolism and O-GlcNAcylation is critical, as aberrant O-GlcNAcylation is implicated in various diseases, including diabetes and cancer. researchgate.net

Energetic Homeostasis and Metabolic Regulation Studies

Uridine, a pyrimidine nucleoside, is fundamental to numerous biological processes, including the regulation of cellular energy and metabolic balance. ebi.ac.ukmdpi.com It is a precursor for the synthesis of RNA and is integral to the production of glycogen (B147801) and biomembranes. chemicalbook.comresearchgate.net The concentration of uridine in plasma is tightly regulated and is influenced by feeding states, with the liver and adipose tissue being the primary sites of its synthesis. researchgate.netnih.govnih.gov Circulating uridine is utilized by most tissues to maintain essential cellular functions, highlighting its role in systemic energy homeostasis. researchgate.netnih.gov

Impact on ATP Production and Cellular Energy Metabolism in Research Models

Uridine plays a significant role in cellular energy metabolism, primarily through its relationship with adenosine (B11128) triphosphate (ATP), the cell's main energy currency. nih.govchemicalbook.com The phosphorylation of uridine to uridine triphosphate (UTP) is an ATP-dependent process. nih.govnih.gov Consequently, cellular ATP levels directly influence the availability of UTP and other uridine nucleotides. nih.govnih.gov A decrease in ATP concentration can lead to an increase in plasma uridine levels. nih.govresearchgate.net

Recent research has revealed that uridine itself can serve as an energy source for cells, particularly under nutrient-limited conditions. jourdainlab.org Through a process of catabolism, the ribose component of uridine can be processed through the pentose (B10789219) phosphate (B84403) pathway and subsequently enter glycolysis to generate ATP. jourdainlab.org This positions uridine as an alternative fuel that can support cellular energy needs when primary sources like glucose are scarce. jourdainlab.org

Studies in various research models have demonstrated the tangible effects of uridine on energy metabolism:

Astrocytes: In immunostimulated astrocytes deprived of glucose, uridine has been shown to prevent cytotoxicity by preserving cellular ATP. ebi.ac.uk

Skeletal Muscle: In models of Duchenne muscular dystrophy (DMD), a condition associated with impaired energy metabolism and reduced ATP production, uridine administration has been investigated. mdpi.com While it had complex effects, it was noted to influence mitochondrial function. mdpi.com For instance, uridine is a precursor for uridine 5'-diphosphate (UDP), which activates the mitochondrial ATP-dependent potassium channel (mitoKATP), potentially mitigating oxidative stress. mdpi.com

Brain: Uridine is crucial for brain energy utilization, helping to maintain ATP production, especially under conditions of limited oxygen. chemicalbook.com

Stable isotope-labeled derivatives of uridine, such as Uridine[1'-D] , are critical tools in studying these metabolic pathways. medchemexpress.com Rather than being investigated for their own intrinsic metabolic effects, deuterated forms of uridine are employed as tracers in research. medchemexpress.comnih.gov This allows scientists to track the fate of uridine in vivo, quantifying processes like RNA synthesis and turnover. nih.gov For example, by using uridine labeled with deuterium, researchers can directly measure its incorporation into newly synthesized RNA, providing precise insights into the dynamics of ribosomal biogenesis and cellular metabolism. nih.govnih.gov This tracer methodology is invaluable for understanding how uridine contributes to the complex network of energy regulation and homeostasis in various physiological and pathological states. nih.gov

The table below summarizes findings from a study on the effects of uridine administration on mitochondrial respiration in a mouse model of Duchenne muscular dystrophy, illustrating its influence on cellular energy processes.

Experimental GroupMitochondrial Respiration StateEffect of Uridine TreatmentKey Finding
mdx Mice (DMD model)State 4Significant decrease in respiration rateUridine may modulate mitochondrial activity under pathological conditions. mdpi.com
mdx Mice (DMD model)State 3 and 3UDNPTendency for decreased oxygen consumptionSuggests a subtle suppressive effect on oxidative phosphorylation. mdpi.com
Wild Type MiceState 3 and 3UDNPSignificant decrease in mitochondrial respiration rateUridine suppresses respiration and oxidative phosphorylation, more pronouncedly in healthy muscle. mdpi.com
mdx Mice (DMD model)Potassium Ion TransportSignificant increase in transport rate and total mitochondrial K+Uridine may help restore potassium homeostasis in mitochondria by activating the mitoKATP channel. mdpi.com

Future Directions and Emerging Research Avenues for Uridine 1 D

Integration with Multi-Omics Approaches for Systems-Level Understanding of Uridine[1'-D] Metabolism

A systems-level understanding of Uridine[1'-D] metabolism is crucial for contextualizing its function within the broader landscape of cellular processes. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this holistic view. nih.govfrontlinegenomics.com By combining these data-rich methodologies, researchers can construct comprehensive models of the molecular interactions that govern the fate of Uridine[1'-D] in biological systems.

Multi-omics strategies can elucidate how genetic variations (genomics) influence the expression of genes (transcriptomics) encoding for enzymes and transporters involved in uridine (B1682114) metabolism. imrpress.com This, in turn, affects the corresponding protein levels and activities (proteomics), ultimately shaping the metabolic profile (metabolomics) of the cell, including the processing of Uridine[1'-D]. mdpi.com Such an integrated approach is not only pivotal for understanding the fundamental biology of Uridine[1'-D] but also for identifying potential biomarkers and therapeutic targets in diseases where uridine metabolism is dysregulated. mdpi.comnih.gov The application of advanced computational tools and bioinformatics will be essential to analyze and interpret the vast and complex datasets generated by these multi-omics studies. nih.gov

Development of Novel Isotopic Labeling Strategies and Advanced Analytical Techniques for Uridine[1'-D]

The ability to accurately track and quantify Uridine[1'-D] and its metabolites is fundamental to understanding its metabolic pathways and biological functions. The development of novel isotopic labeling strategies is at the forefront of this endeavor. Stable isotope labeling, using isotopes such as 13C, 15N, and deuterium (B1214612) (2H), allows for the precise tracing of molecules through complex biochemical networks. acs.orgnih.gov For instance, the synthesis of Uridine[1'-D] itself is a form of isotopic labeling.

Future research will likely focus on creating more sophisticated labeling patterns to probe specific metabolic questions. This includes the development of chemo-enzymatic methods to introduce labels at specific atomic positions within the uridine molecule. acs.orgnih.gov Such specific labeling can help to distinguish between different metabolic routes and provide detailed information on reaction mechanisms.

In parallel with new labeling strategies, the advancement of analytical techniques is paramount. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are core technologies for the analysis of nucleosides. nih.govhelixchrom.com Techniques like liquid chromatography-mass spectrometry (LC-MS) offer high sensitivity and selectivity for detecting and quantifying low-abundance molecules in complex biological samples. nih.govoup.com The development of ultra-performance liquid chromatography (UPLC) and hydrophilic interaction chromatography (HILIC) methods further enhances the separation and analysis of polar compounds like uridine. nih.gov Combining these advanced separation techniques with high-resolution mass spectrometry will be crucial for elucidating the complete metabolic network of Uridine[1'-D].

Expansion of Uridine[1'-D] Applications in Mechanistic Disease Modeling

Uridine and its derivatives have shown potential in various disease models, particularly in the context of neurodegenerative diseases and metabolic disorders. nih.govd-nb.info The unique properties of Uridine[1'-D] make it a valuable tool for mechanistic studies in these areas. For example, in models of neurodegenerative diseases, where altered uridine metabolism has been implicated, Uridine[1'-D] can be used to trace the flux of uridine into key metabolic pathways, such as the synthesis of CDP-choline, which is essential for neuronal membrane formation. nih.govelte.huplos.org

In the context of metabolic diseases like diabetes and obesity, where plasma uridine levels can be dysregulated, Uridine[1'-D] can help to unravel the complex interplay between uridine homeostasis and systemic metabolism. nih.govnih.gov Studies using Uridine[1'-D] can provide insights into how exogenous uridine is utilized by different tissues, such as the liver and adipose tissue, and how this impacts glucose and lipid metabolism. nih.gov

The table below summarizes some of the potential applications of Uridine[1'-D] in disease modeling based on the known roles of uridine.

Disease AreaPotential Application of Uridine[1'-D]Research Focus
Neurodegenerative Diseases Tracing the incorporation of uridine into neuronal membrane phospholipids.Understanding the role of uridine in neuroprotection and synaptic plasticity. d-nb.infoturkishneurosurgery.org.tr
Metabolic Syndrome Quantifying the contribution of exogenous uridine to hepatic and adipose tissue metabolism.Elucidating the link between uridine homeostasis and insulin (B600854) resistance. nih.gov
Cancer Following the uptake and metabolism of uridine by tumor cells.Investigating the reliance of cancer cells on salvage pathways for nucleotide synthesis. jourdainlab.org

Elucidation of Novel Biological Functions and Metabolic Pathways of Uridine[1'-D]

While the primary roles of uridine in nucleic acid synthesis and as a precursor for other biomolecules are well-established, there is still much to learn about its other potential functions. researchgate.net The use of Uridine[1'-D] as a research tool can aid in the discovery of novel biological roles and metabolic pathways.

Recent research has highlighted that nucleosides like uridine can serve as an alternative energy source for central carbon metabolism, particularly in nutrient-limited environments such as the tumor microenvironment. jourdainlab.org By tracing the metabolic fate of the deuterated ribose moiety of Uridine[1'-D], researchers can quantify its contribution to energy-producing pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. jourdainlab.org

Furthermore, the discovery of post-transcriptional modifications of RNA, such as pseudouridylation, has opened up new areas of investigation. ijeab.com Isotopic labeling techniques, including the use of deuterated uridine, can be employed to study the dynamics and functional consequences of these modifications. acs.org The development of sensitive analytical methods will be key to detecting and characterizing these novel functions and pathways. researchgate.net

Q & A

Q. How to optimize CRISPR-Cas9 editing efficiency when studying Uridine[1'-D]’s role in nucleotide salvage pathways?

  • Methodological Answer : Use ribonucleoprotein (RNP) complexes for precise delivery and reduce off-target effects. Co-administer Uridine[1'-D] to rescue pyrimidine-depleted cells post-editing. Quantify editing efficiency via droplet digital PCR (ddPCR) and correlate with deuterium retention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.